molecular formula C20H27N5O3 B2957608 N-(4-methoxybenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170621-47-2

N-(4-methoxybenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2957608
CAS RN: 1170621-47-2
M. Wt: 385.468
InChI Key: HMQVAILYQJTFES-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
The exact mass of the compound N-(4-methoxybenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been synthesized and used to construct Co(II) and Cu(II) coordination complexes. The study explored the effect of hydrogen bonding on the self-assembly process and evaluated the antioxidant activity of these complexes. These findings suggest potential applications in coordination chemistry and antioxidant research (Chkirate et al., 2019).

Hydrogen Bonding Patterns

  • Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides highlighted unique hydrogen-bonding patterns forming chain and sheet structures. This study contributes to the understanding of molecular self-assembly and hydrogen bonding interactions (López et al., 2010).

Imaging Probes for 5-HT2A Receptors

  • A derivative, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, labeled with [11C], was investigated as an imaging probe for 5-HT2A receptors. Despite its inability to be used as a PET ligand due to lack of tracer retention, this research contributes to the development of imaging agents (Prabhakaran et al., 2006).

Anticancer Activity

  • Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against 60 cancer cell lines. This highlights the potential for developing new anticancer agents (Al-Sanea et al., 2020).

Novel Reagents for Synthetic Studies

  • The development of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthetic studies of N-alkylacetamides and carbamates demonstrates their utility in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-15-12-18(20(27)24-10-8-23(2)9-11-24)22-25(15)14-19(26)21-13-16-4-6-17(28-3)7-5-16/h4-7,12H,8-11,13-14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQVAILYQJTFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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